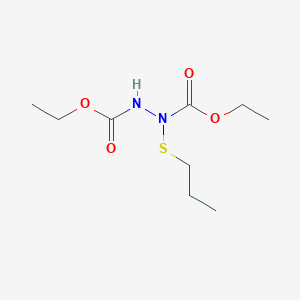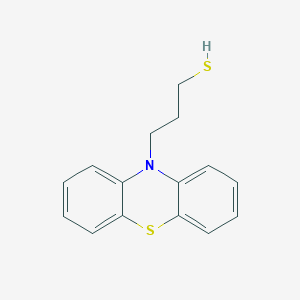![molecular formula C19H17IN2 B12557402 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide CAS No. 142093-83-2](/img/structure/B12557402.png)
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a pyridinium ion, which is further connected to a pyridin-2-yl ethenyl group. The iodide ion serves as the counterion, balancing the charge of the pyridinium ion.
Méthodes De Préparation
The synthesis of 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of benzyl chloride with 2-(pyridin-2-yl)ethenylpyridine in the presence of a base to form the desired pyridinium salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as acetonitrile or ethanol, followed by the addition of an iodide source, such as sodium iodide or potassium iodide, to precipitate the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridinium salts and their derivatives .
Applications De Recherche Scientifique
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular receptors or enzymes, leading to the modulation of various signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium chloride
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium bromide
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium hydroxide
These compounds share a similar core structure but differ in the counterion. The uniqueness of this compound lies in its specific iodide counterion, which can influence its reactivity, solubility, and overall properties .
Propriétés
Numéro CAS |
142093-83-2 |
|---|---|
Formule moléculaire |
C19H17IN2 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
1-benzyl-2-(2-pyridin-2-ylethenyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C19H17N2.HI/c1-2-8-17(9-3-1)16-21-15-7-5-11-19(21)13-12-18-10-4-6-14-20-18;/h1-15H,16H2;1H/q+1;/p-1 |
Clé InChI |
MUYSSWYXMNQZMI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=CC3=CC=CC=N3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)

![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)









